molecular formula C6H8BrN3O B1377889 6-Bromo-2-ethoxypyrimidin-4-amine CAS No. 1257853-17-0

6-Bromo-2-ethoxypyrimidin-4-amine

Cat. No. B1377889
CAS RN: 1257853-17-0
M. Wt: 218.05 g/mol
InChI Key: MTZSCNINMYSGGZ-UHFFFAOYSA-N
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Description

“6-Bromo-2-ethoxypyrimidin-4-amine” is a chemical compound with the CAS Number: 1257853-17-0 . It has a molecular weight of 218.05 . This compound is used in the synthesis of other compounds such as pharmaceutical intermediates and agrochemicals.


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-2-ethoxy-4-pyrimidinamine . The InChI code for this compound is 1S/C6H8BrN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) .


Physical And Chemical Properties Analysis

“6-Bromo-2-ethoxypyrimidin-4-amine” is a white powder.

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

6-Bromo-2-ethoxypyrimidin-4-amine: serves as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These derivatives are noteworthy due to their potential pharmacological activities, including antiviral, antimicrobial, and anticancer properties. The compound’s role in facilitating the synthesis of these derivatives underlines its significance in medicinal chemistry.

Anticancer Agent Development

The compound’s derivatives have been identified as potent inhibitors of tyrosine kinase, which is a therapeutic target in cancer treatment . By serving as a precursor for the synthesis of these inhibitors, 6-Bromo-2-ethoxypyrimidin-4-amine contributes to the development of new anticancer agents.

Antimicrobial and Antiviral Research

Research has shown that pyrido[2,3-d]pyrimidine derivatives, for which 6-Bromo-2-ethoxypyrimidin-4-amine is a precursor, exhibit antimicrobial and antiviral activities . This makes the compound valuable for the development of new drugs in these domains.

Agricultural Chemicals

The derivatives of 6-Bromo-2-ethoxypyrimidin-4-amine have been used as fungicides, highlighting its application in the agricultural sector to protect crops from fungal diseases .

Material Science

In material science, 6-Bromo-2-ethoxypyrimidin-4-amine can be utilized to create novel materials with specific properties, such as enhanced stability or unique reactivity, due to its versatile chemical structure .

Chemical Synthesis Optimization

The compound is used in chemical synthesis processes where its reactivity can be harnessed to improve yields and reduce the formation of undesirable by-products, especially under microwave irradiation .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 6-Bromo-2-ethoxypyrimidin-4-amine is crucial in the synthesis of various drugs, playing a significant role in the pharmaceutical industry .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in the development of analytical methods, such as chromatography or spectroscopy, to ensure accuracy and precision in measurements .

Safety and Hazards

The safety data sheet (SDS) for “6-Bromo-2-ethoxypyrimidin-4-amine” can be found on the Sigma-Aldrich website . It’s important to consult the SDS for handling and safety information.

properties

IUPAC Name

6-bromo-2-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSCNINMYSGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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